molecular formula C20H23N5O5 B11511921 7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11511921
M. Wt: 413.4 g/mol
InChI Key: OFGZOYKVJCJWEE-UHFFFAOYSA-N
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Description

The compound 7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors such as urea and various aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where a methoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the purine core is replaced by the morpholine moiety.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving purine metabolism. It can also be used to investigate the effects of structural modifications on biological activity.

Medicine

In medicine, this compound has potential as a lead compound for the development of new drugs. Its purine core is a common motif in many pharmaceuticals, suggesting that it could be modified to enhance its therapeutic properties.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on proteins. This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

What sets 7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the morpholine ring, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H23N5O5

Molecular Weight

413.4 g/mol

IUPAC Name

7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione

InChI

InChI=1S/C20H23N5O5/c1-22-17-16(18(27)23(2)20(22)28)25(19(21-17)24-7-9-30-10-8-24)12-15(26)13-5-4-6-14(11-13)29-3/h4-6,11H,7-10,12H2,1-3H3

InChI Key

OFGZOYKVJCJWEE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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